5-(4-chlorophenyl)-4-methyl-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-chlorophenyl)-4-methyl-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a chlorophenyl group and a thiol group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-methyl-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-methyl-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-4-methyl-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-methyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of a triazole ring.
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring, offering different chemical properties and biological activities.
Uniqueness
5-(4-chlorophenyl)-4-methyl-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring, chlorophenyl group, and thiol group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWRMYDVPCGDJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1S)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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